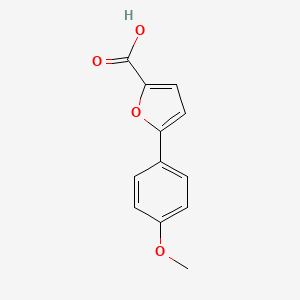

5-(4-Methoxyphenyl)-2-furoic acid

描述

Contextualization within Furan (B31954) Chemistry and Renewable Resources

Furan chemistry is increasingly significant in the context of sustainable and green chemistry, largely due to the availability of key furan-based platform molecules from renewable biomass. nih.gov Compounds like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) are derived from lignocellulosic biomass, such as agricultural waste, which does not compete with food sources. mdpi.commdpi.com These platform molecules can be converted into a wide array of valuable chemicals, including furoic acid. mdpi.com

The valorization of lignocellulosic materials into such value-added chemicals is a central focus of the sustainable chemical industry. mdpi.com For instance, furoic acid can be produced from the oxidation of furfural, which in turn can be generated from the xylose found in materials like corncobs. mdpi.com This positions furan-based compounds, including 5-aryl-2-furoic acids, within a sustainable framework, moving away from petrochemical dependence. rsc.org The derivative furan-2,5-dicarboxylic acid (FDCA), for example, is considered a top bio-based building block and a promising sustainable alternative to the petroleum-derived monomer used in plastic production. mdpi.comnih.gov

Overview of Research Significance of Furoic Acid Scaffolds in Organic Synthesis

The furoic acid scaffold is a privileged structure in organic and medicinal chemistry. ijabbr.com Furan derivatives are known to exhibit a wide range of biological activities, making them attractive templates for the design and synthesis of new therapeutic agents. ijabbr.commdpi.com The furan nucleus is a component of numerous significant synthetic compounds and is recognized for its ability to interact with various biological receptors. ijabbr.com

Furoic acid, an important furan-based building block, is used in the synthesis of polymers, flavorings, bactericides, and fungicides. mdpi.com Substituted furoic acids, such as 5-methyl-2-furancarboxylic acid, serve as versatile building blocks for creating diverse and important chemicals, including polymers and pharmaceuticals. rsc.org The inherent reactivity of the furan ring and the carboxylic acid group allows for a multitude of chemical transformations, enabling the construction of complex molecular architectures. nih.gov Researchers have utilized 5-aryl-furan-2-carboxylic acids as precursors for synthesizing various heterocyclic systems, demonstrating the scaffold's utility in combinatorial chemistry. pensoft.net

The Role of 5-(4-Methoxyphenyl)-2-furoic acid as a Key Substructure in Chemical Innovation

This compound serves as a key intermediate and building block in the synthesis of more complex molecules. chemicalbook.com Its structure, featuring a furan core with both an electron-withdrawing carboxylic acid group and an electron-donating methoxy-substituted aryl group, provides a platform for developing novel compounds with specific properties.

Research has demonstrated its use as a starting material for creating new derivatives. For example, 5-aryl-2-furoic acids, including the methoxyphenyl variant, have been converted into their corresponding acyl chlorides and subsequently reacted with morpholine (B109124) to produce 4-(5-aryl-2-furoyl)morpholines. pensoft.net These resulting compounds were then investigated for their biological properties, with some showing notable antimicrobial and antifungal activity. pensoft.net While research into derivatives of the closely related 5-(4'-methoxyphenyl)-oxazole has shown that the specific whole structure is essential for its biological activity, it highlights the potential held within these types of molecular frameworks. nih.gov The utility of this compound as a precursor underscores its importance in generating chemical diversity and discovering new functional molecules. pensoft.net

Structure

3D Structure

属性

IUPAC Name |

5-(4-methoxyphenyl)furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-15-9-4-2-8(3-5-9)10-6-7-11(16-10)12(13)14/h2-7H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEBLYHKPTQJGEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00357622 | |

| Record name | 5-(4-Methoxyphenyl)furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52938-99-5 | |

| Record name | 5-(4-Methoxyphenyl)-2-furancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52938-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Methoxyphenyl)furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-Methoxyphenyl)-2-furoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches to 5 4 Methoxyphenyl 2 Furoic Acid and Its Analogues

Established Synthetic Pathways for 5-Substituted-2-furoic Acids

The synthesis of 5-substituted-2-furoic acids, including the target compound 5-(4-methoxyphenyl)-2-furoic acid, often relies on well-established organic reactions that allow for the introduction of substituents onto the furan (B31954) core.

Direct Functionalization of Furan Rings

Direct functionalization of the furan ring, particularly at the C5 position, is a common strategy. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose, enabling the formation of a carbon-carbon bond between the furan ring and an aryl group.

One of the most versatile methods is the Suzuki-Miyaura cross-coupling reaction . This reaction typically involves the coupling of a 5-halo-2-furoic acid derivative (such as an ester) with an arylboronic acid in the presence of a palladium catalyst and a base. nih.govrsc.orglibretexts.org For the synthesis of this compound, this would involve reacting a suitable 5-halo-2-furoate with 4-methoxyphenylboronic acid. The reaction is known for its high tolerance of various functional groups. rsc.org The general catalytic cycle involves oxidative addition of the palladium(0) catalyst to the organohalide, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling to form 5-Aryl-2-furoic Acid Derivatives

| Furan Substrate | Arylating Agent | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Ethyl 5-bromo-furan-2-carboxylate | Phenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | NMP | 100 | 90 | acs.org |

| 5-Bromofuran-2-carboxylic acid | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | Good to Excellent | researchgate.net |

| 2-(4-Bromophenyl)benzofuran | 4-Methoxyphenylboronic acid | Pd(II) complex | K₂CO₃ | EtOH/H₂O | 80 | 91 | mdpi.com |

This table presents representative conditions and may require optimization for the specific synthesis of this compound.

Other palladium-catalyzed cross-coupling reactions applicable to the synthesis of 5-aryl-2-furoic acids include the Stille coupling , which utilizes organotin reagents, and the Negishi coupling , which employs organozinc reagents. wikipedia.orgwikipedia.org The Stille reaction is known for its tolerance to a wide range of functional groups, though the toxicity of organotin compounds is a drawback. uwindsor.ca The Negishi coupling is also a powerful C-C bond-forming reaction. wikipedia.org

Synthesis from Biomass-Derived Precursors (e.g., Furfurals, 5-Hydroxymethylfurfural (B1680220) Derivatives)

The increasing focus on sustainable chemistry has led to the development of synthetic routes to furoic acid derivatives from readily available biomass. Furfural (B47365) and 5-hydroxymethylfurfural (HMF), both derivable from the dehydration of C5 and C6 sugars respectively, are key platform molecules in this context. mdpi.comorgsyn.orgwikipedia.orgnih.gov

The general approach involves the oxidation of the aldehyde group of furfural or its derivatives to a carboxylic acid. wikipedia.org The industrial production of 2-furoic acid often utilizes the Cannizzaro reaction of furfural, which results in a disproportionation to yield both 2-furoic acid and furfuryl alcohol. wikipedia.org More selective oxidation methods are continuously being developed.

To synthesize this compound from these precursors, a subsequent C-C coupling step, as described in section 2.1.1, would be necessary after the initial formation of a suitable 5-substituted or 5-unsubstituted furoic acid intermediate. For instance, furfural can be oxidized to 2-furoic acid, which can then be halogenated at the 5-position to provide a substrate for cross-coupling reactions. acs.org

Novel and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. This has led to the exploration of green chemistry principles and novel catalytic systems for the synthesis of furoic acid derivatives.

Green Chemistry Principles in Furoic Acid Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of furoic acids. This includes the use of renewable feedstocks, such as biomass, and the development of catalytic processes that minimize waste and energy consumption. shokubai.orgbiorizon.eursc.org

A notable example is the two-step process for producing 2,5-furandicarboxylic acid (FDCA) from furfural. The first step involves the oxidation of furfural to 2-furoic acid under green conditions, using water as a solvent and oxygen as the oxidant with a heterogeneous gold-based catalyst. shokubai.org This highlights a move away from stoichiometric and often hazardous oxidizing agents. Furthermore, the use of water as a solvent is a key aspect of green chemistry, and its rate-enhancing effect has been observed in Diels-Alder reactions of furoic acid derivatives. rsc.orgbiorizon.eu

Catalytic Methodologies for Furan Derivatization

The development of novel and more efficient catalysts is a cornerstone of modern organic synthesis. For the derivatization of furans, a wide array of catalytic systems are being explored. nih.govmdpi.comfrontiersin.org

Beyond palladium, other transition metals are also being investigated for furan functionalization. For instance, cobalt-based metalloradical catalysis has been shown to be effective in the regioselective synthesis of polyfunctionalized furans. nih.gov Lewis acid catalysis also presents a transition-metal-free approach for the construction of functionalized furan rings. acs.org

Regioselectivity and Stereochemical Control in Furan Functionalization Reactions

Controlling the position of substitution (regioselectivity) is a critical aspect of synthesizing specifically substituted furans like this compound. In electrophilic substitution reactions on the furan ring, the presence of substituents can direct incoming electrophiles. An electron-donating group tends to direct substitution to the C5 position, while an electron-withdrawing group favors the C2 position. numberanalytics.com

In the context of cross-coupling reactions, the regioselectivity is typically determined by the position of the leaving group (e.g., a halogen) on the furan ring. For the synthesis of 5-substituted-2-furoic acids, starting with a 5-halo-2-furoic acid derivative ensures the introduction of the new group at the desired position.

Stereochemical control is particularly relevant in reactions such as the Diels-Alder cycloaddition, where the furan ring acts as a diene. rsc.orgbiorizon.eunumberanalytics.com While not directly applicable to the synthesis of the aromatic this compound, understanding the principles of stereocontrol in furan chemistry is crucial for the synthesis of more complex, non-aromatic furan-containing molecules. The regioselectivity in Diels-Alder reactions of furans can be influenced by the electronic nature of the substituents on both the furan and the dienophile. nih.gov

Chemical Reactivity and Mechanistic Investigations of 5 4 Methoxyphenyl 2 Furoic Acid and Analogous Furan Systems

Cycloaddition Reactions (e.g., Diels-Alder)

Cycloaddition reactions, most notably the Diels-Alder reaction, are powerful tools in organic synthesis for the construction of cyclic systems. The involvement of furan (B31954) and its derivatives in these reactions presents unique characteristics and challenges.

Furoic Acids as Atypical Dienes in Diels-Alder Couplings

Furan and its electron-rich derivatives are well-established dienes in Diels-Alder reactions. nih.gov However, the presence of an electron-withdrawing group, such as a carboxylic acid, on the furan ring significantly diminishes its reactivity by lowering the energy of the highest occupied molecular orbital (HOMO) of the diene, which in turn increases the activation barrier for the cycloaddition. nih.govmdpi.com Consequently, Diels-Alder reactions involving electron-poor furan derivatives like furoic acids have been historically underexplored. nih.govrsc.org

Despite this, recent studies have demonstrated that 2-furoic acids and their derivatives can indeed act as reactive dienes in Diels-Alder couplings, particularly with maleimide (B117702) dienophiles. rsc.orgrsc.org This reactivity can be enhanced by converting the furoic acids to their corresponding carboxylate salts. The addition of a base, such as triethylamine, neutralizes the carboxylic acid, diminishing its electron-withdrawing effect and substantially increasing reaction yields. nih.gov This strategy has proven effective even for highly unreactive dienes like 2,5-furandicarboxylic acid, allowing Diels-Alder reactions to proceed under mild conditions. nih.govrsc.org The resulting 7-oxabicyclo[2.2.1]hept-2-ene adducts are versatile synthetic intermediates. rsc.org

The general reactivity trend in furan Diels-Alder reactions favors electron-rich furans. nih.gov However, the ability to utilize readily available, bio-based furoic acids in these transformations represents a significant advancement in sustainable chemistry. nih.govrsc.org

| Furan Diene | Dienophile | Reactivity | Key Factors |

|---|---|---|---|

| Electron-rich furans (e.g., alkyl-substituted) | Various | High | Electron-donating groups raise the HOMO energy of the diene. nih.gov |

| 2-Furoic acid | Maleimides | Low to Moderate | Electron-withdrawing COOH group lowers the diene's HOMO energy. nih.gov |

| 2-Furoate (carboxylate salt) | Maleimides | Enhanced | Reduced electron-withdrawing effect of the carboxylate group. nih.govrsc.org |

| 2,5-Furandicarboxylic acid | Maleimides | Very Low | Presence of two electron-withdrawing COOH groups. nih.gov |

Mechanistic Insights into Diels-Alder Reactions and Solvent Effects

The Diels-Alder reaction of furans is often reversible, which can lead to low equilibrium conversions and poor diastereoselectivity. mdpi.comnih.gov The thermodynamics of the reaction are frequently unfavorable due to the loss of aromaticity in the furan ring upon cycloaddition. nih.gov

A significant breakthrough in overcoming this limitation is the use of water as a solvent. nih.govrsc.org Aqueous conditions can lead to a substantial rate enhancement and higher equilibrium conversions for Diels-Alder reactions of furoic acids. nih.gov This effect is attributed to the hydrophobic effect and the stabilization of the transition state in water.

Furthermore, conducting these reactions under solvent-free conditions has been shown to be a viable strategy. nih.gov A liquid-to-solid phase transition during the reaction can drive the equilibrium towards the product, resulting in exceptionally high conversion and diastereoselectivity, even for challenging electron-poor furanic substrates. mdpi.comnih.gov

Kinetic studies of intramolecular Diels-Alder reactions of furan derivatives have also provided valuable insights. For instance, increasing the steric bulk of substituents on the furan ring can, in some cases, increase the rate and yield of the cycloaddition. capes.gov.br

C-H Functionalization and Cross-Coupling Strategies

Direct functionalization of carbon-hydrogen (C-H) bonds is a highly atom-economical and efficient method for constructing complex molecules, avoiding the need for pre-functionalized starting materials. researchgate.net

Metal-Catalyzed C-H Activation for Arylation and Heteroarylation

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the arylation and heteroarylation of furan rings. youtube.com These reactions typically involve the cleavage of a C-H bond and the formation of a carbon-metal bond, which then participates in a cross-coupling reaction. youtube.com While the direct α-arylation of free carboxylic acids has been a long-standing challenge, methods have been developed to achieve this transformation. nih.gov Palladium-catalyzed α-arylation of carboxylic acids, for example, can be accomplished with a variety of aryl bromides, tolerating a wide range of functional groups. nih.gov

For heteroaromatic acids, palladium-catalyzed decarboxylative cross-coupling with aryl halides is a known transformation. The mechanism is proposed to involve oxidative addition of the aryl halide to the palladium catalyst, followed by electrophilic palladation at a carbon of the heteroaromatic ring. wikipedia.org

Decarboxylative Transformations of Furoic Acids

Decarboxylative cross-coupling reactions offer a significant advantage by utilizing readily available and relatively inexpensive carboxylic acids as starting materials. wikipedia.org These reactions involve the replacement of a carboxylic acid group with a new carbon-carbon or carbon-heteroatom bond, with the loss of carbon dioxide. wikipedia.org

Several metal-catalyzed systems, including those based on palladium, copper, and silver, have been developed for decarboxylative couplings. wikipedia.org For instance, a one-pot procedure merging copper-catalyzed photoredox decarboxylative borylation with palladium-catalyzed Suzuki-Miyaura arylation allows for the conversion of (hetero)aryl acids into a variety of cross-coupled products. nih.gov This strategy has been successfully applied to the synthesis of biaryl compounds from two distinct carboxylic acids. nih.gov

The thermal decarboxylation of 2-furoic acid to produce furan has also been studied, particularly in the context of food chemistry. researchgate.net This process is typically activated at temperatures around 140-160 °C. researchgate.net

| Transformation | Catalyst/Reagents | Key Features | Reference |

|---|---|---|---|

| α-Arylation of Carboxylic Acids | Palladium catalyst, Aryl halides | Tolerates a broad range of functional groups. | nih.gov |

| Decarboxylative Cross-Coupling | Pd, Cu, or Ag catalysts, Organic halides | Uses inexpensive carboxylic acids, less air/moisture sensitive. | wikipedia.org |

| Decarboxylative Borylation/Suzuki-Miyaura Coupling | Cu catalyst (photoredox), Pd catalyst, Diboron reagent, Aryl bromide | One-pot procedure for the synthesis of biaryls from aryl acids. | nih.gov |

| Thermal Decarboxylation | Heat (140-160 °C) | Forms furan from 2-furoic acid. | researchgate.net |

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group of 5-(4-Methoxyphenyl)-2-furoic acid and its analogs is a versatile functional handle for a variety of chemical transformations.

The oxidation of furfural (B47365) is a common method for the synthesis of 2-furoic acid. wikipedia.orgacs.org This can be achieved through chemical methods, such as the Cannizzaro reaction, or through biocatalytic routes using microorganisms. wikipedia.org Whole-cell biocatalysis with organisms like Pseudomonas putida has shown high selectivity and quantitative yields for the oxidation of furfural to furoic acid. frontiersin.org

Enzymatic carboxylation of 2-furoic acid to yield 2,5-furandicarboxylic acid (FDCA) has also been demonstrated. acs.org FDCA is a valuable platform chemical and a potential replacement for petroleum-derived terephthalic acid in polyester (B1180765) synthesis. acs.orgstanford.edu This transformation can be catalyzed by certain enzymes at elevated carbon dioxide levels. acs.org

Furthermore, the carboxylic acid group can be converted into other functional groups, such as esters and amides, which themselves can participate in various reactions. rsc.org These derivatives of furoic acid have also been shown to be reactive dienes in Diels-Alder reactions. rsc.orgrsc.org

Formation of Esters, Amides, and Hydrazides

The carboxyl group of this compound is readily converted into a variety of functional derivatives, including esters, amides, and hydrazides. These transformations typically proceed via activation of the carboxylic acid, facilitating nucleophilic attack.

Standard esterification methods, such as the Fischer-Speier esterification involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), are applicable. conicet.gov.arnih.gov Alternatively, solid acid catalysts, like tungstophosphoric acid supported on zirconia, have been effectively used for the esterification of 2-furoic acid with various alcohols, offering a greener and reusable catalytic system. conicet.gov.ar The reaction of this compound with an alcohol, such as n-butanol, under these conditions would yield the corresponding n-butyl 5-(4-methoxyphenyl)-2-furoate.

Amide formation is generally achieved by first converting the carboxylic acid to a more reactive species. A common method involves the treatment of the furoic acid with thionyl chloride to form the highly reactive 5-(4-methoxyphenyl)-2-furoyl chloride. This acyl chloride readily reacts with a wide range of primary and secondary amines to afford the corresponding amides in good yields. iajpr.com Another approach utilizes coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), which facilitate the direct reaction between the carboxylic acid and an amine. researchgate.net For instance, a new series of 5-(4-methylcarboxamidophenyl)-2-furoic acid derivatives of amino acids and their methyl esters were synthesized using DCC as a coupling agent. researchgate.net

Hydrazide derivatives are key synthetic intermediates, often prepared by reacting the corresponding ester or acyl chloride with hydrazine (B178648) hydrate. A notable example is the synthesis of N-acetyl-N′-[5-(4′-methoxyphenyl)-2-furoyl]hydrazine. This compound was synthesized from the corresponding 5-(4-methoxyphenyl)-2-furoyl hydrazide, which in turn was prepared from the furoic acid. mdpi.com The resulting diacylhydrazide demonstrated significant anti-fungal and anti-tumor activities. mdpi.com

Table 1: Synthesis of Esters, Amides, and Hydrazides from 5-Aryl-2-Furoic Acid Derivatives

| Starting Material | Reagent(s) | Product Type | Example Product | Reference(s) |

| 5-Aryl-2-furoic acid | Alcohol, Acid Catalyst | Ester | n-Butyl 5-(4-methoxyphenyl)-2-furoate | conicet.gov.arnih.gov |

| 5-Aryl-2-furoic acid | Thionyl chloride, then Amine | Amide | 5-(4-Methoxyphenyl)-N-phenyl-2-furamide | iajpr.com |

| 5-(4-Methylcarboxamidophenyl)-2-furoic acid | Amino acid methyl ester, DCC, TEA | Amide | Peptide derivatives | researchgate.net |

| 5-(4-Methoxyphenyl)-2-furoyl hydrazide | Aliphatic acid, Thionyl chloride | Diacylhydrazide | N-Acetyl-N′-[5-(4′-methoxyphenyl)-2-furoyl]hydrazine | mdpi.com |

Synthesis of Complex Heterocyclic Derivatives from Furoic Acid Precursors

The furan ring system and the carboxylic acid functionality of this compound serve as versatile starting points for the construction of more elaborate heterocyclic structures. The furoic acid moiety can be transformed into various reactive intermediates that undergo cyclization or condensation reactions to yield a diverse array of heterocyclic compounds.

One common strategy involves the conversion of the furoic acid into its corresponding acyl hydrazide. This intermediate is a valuable precursor for the synthesis of five-membered heterocycles such as 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. For example, 5-substituted phenyl-2-furoyl hydrazides can be cyclized with various reagents to form these heterocyclic systems. mdpi.com The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles can be achieved through the reaction of an acylthiosemicarbazide (derived from the acyl hydrazide) with a dehydrating agent like sulfuric acid. nih.gov Similarly, new series of fused 1,2,4-triazoles, specifically researchgate.netmdpi.comnih.govtriazolo[3,4-b] researchgate.netmdpi.comencyclopedia.pubthiadiazoles and researchgate.netmdpi.comnih.govtriazolo[3,4-b] researchgate.netmdpi.comencyclopedia.pubthiadiazines, have been synthesized starting from 4-amino-5-(5-nitrofuran-2-yl)-4H-1,2,4-triazole-3-thiol, which is derived from 5-nitro-2-furoic acid. nih.gov

The furan ring itself can participate in cycloaddition reactions to form bicyclic structures that can be further transformed into other heterocyclic systems. For example, furan derivatives can react with dienophiles in Diels-Alder reactions. While electron-withdrawing groups on the furan ring generally decrease its reactivity as a diene, furoic acids and their derivatives have been shown to react with maleimide dienophiles, especially in aqueous media. nih.gov

Furthermore, the furan ring can be a precursor to six-membered heterocyclic rings like pyridazines and pyrimidines. The synthesis of pyridazine (B1198779) derivatives has been accomplished starting from furan vinamidinium salts, which are susceptible to nucleophilic attack by hydrazine. researchgate.net Furo[2,3-d]pyrimidine derivatives have also been synthesized, for instance, by the reaction of 2,4-diamino-6-hydroxypyrimidine (B22253) with α-chloroketones derived from related pentanoic acids. nih.gov

Table 2: Examples of Heterocyclic Derivatives from Furoic Acid Precursors

| Furoic Acid Derivative | Key Intermediate | Heterocyclic Product | Synthetic Strategy | Reference(s) |

| 5-Substituted phenyl-2-furoic acid | Furoyl hydrazide | 1,3,4-Oxadiazole | Cyclization with various reagents | mdpi.com |

| 5-Substituted phenyl-2-furoic acid | Furoyl hydrazide | 1,3,4-Thiadiazole | Formation of thiosemicarbazide (B42300) followed by cyclodehydration | nih.govencyclopedia.pub |

| 5-Nitro-2-furoic acid | 4-Amino-5-(5-nitrofuran-2-yl)-4H-1,2,4-triazole-3-thiol | researchgate.netmdpi.comnih.govTriazolo[3,4-b] researchgate.netmdpi.comencyclopedia.pubthiadiazole | Reaction with various electrophiles | nih.gov |

| Furan vinamidinium salts | - | Pyridazine | Nucleophilic attack by hydrazine and ring transformation | researchgate.net |

| Furoic acid derivative precursor | 2,4-Diamino-5-(chloromethyl)furo[2,3-d]pyrimidine | Furo[2,3-d]pyrimidine | N-alkylation with alkyl iodides | nih.gov |

Structure Activity Relationship Sar Studies in Furoic Acid Derivatives with Relevance to 5 4 Methoxyphenyl 2 Furoic Acid

Strategic Design of Analogues for Modulated Biological Activities

The design of novel analogues based on the furoic acid scaffold is a strategic process aimed at enhancing desired biological activities and discovering new pharmacological applications. Researchers often design new series of compounds based on structural similarities to known active molecules or by combining different pharmacophores to create hybrid structures with potentially improved properties.

One common strategy involves designing derivatives that mimic the binding mode of established inhibitors. For instance, novel furan (B31954) and furo-pyrimidine derivatives have been designed based on their structural resemblance to an oxazole fragment known to bind to the back pocket of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis. This approach led to the synthesis of compounds with good to moderate nanomolar inhibition of VEGFR-2.

Another design strategy is the hybridization of pharmacophores. The furopyrimidine scaffold, a key component in many cytotoxic agents, has been combined with the 1,3,4-thiadiazole moiety, an established anticancer pharmacophore, to create innovative chemical entities. This resulted in the development of potent PI3K/AKT dual inhibitors with significant antiproliferative activity against various cancer cell lines. Furthermore, the 2-furoic acid moiety itself has been strategically used as a substitute for other groups, such as benzoic acid, in the design of inhibitors for targets like the Papain-like protease (PLpro) of SARS-CoV-2.

Influence of Substituent Variations on Pharmacological Profiles

The pharmacological profile of furoic acid derivatives can be significantly altered by modifying the substituents on the furan ring and its associated phenyl group. The nature, position, and size of these substituents can dramatically affect the compound's potency and selectivity.

For example, in a series of compounds designed as VEGFR-2 inhibitors, the specific substituents on the fused pyrimidine and triazolopyrimidine rings were critical for activity. Derivatives such as 8b and 10c were found to be equipotent to the established drug sorafenib, demonstrating the success of the design strategy. The table below summarizes the inhibitory activity of selected derivatives.

| Compound | Target | IC₅₀ (nM) |

| 6a | VEGFR-2 | 43.31 - 98.31 |

| 6c | VEGFR-2 | 43.31 - 98.31 |

| 8b | VEGFR-2 | 38.72 ± 1.7 |

| 10c | VEGFR-2 | 41.40 ± 1.8 |

| Sorafenib (Reference) | VEGFR-2 | Not specified, equipotent to 8b and 10c |

This table displays the in vitro VEGFR-2 inhibitory activity for a selection of furo-pyrimidine derivatives.

In another study focusing on benzofuran derivatives, the substituent on the 2-aryl group played a key role in α-glucosidase inhibition. The presence of a polar lipophilic 4-methoxyphenyl group in compound 2g resulted in significant inhibitory effect, whereas a non-polar 4-tolyl group (2f ) was only slightly active. This highlights the importance of electronic and lipophilic properties of the substituent.

| Compound | Substituent at position 2 | Target | IC₅₀ (µM) |

| 2f | 4-tolyl | α-glucosidase | 14.07 |

| 2g | 4-methoxyphenyl | α-glucosidase | 0.56 |

This table shows the influence of different substituents on the inhibitory activity of benzofuran derivatives against α-glucosidase.

Similarly, the strategic replacement of a benzoic acid moiety with 2-furoic acid in a series of PLpro inhibitors resulted in a compound (5o ) with good inhibitory activity, indicating that the furan ring system was well-tolerated and effective in this context.

| Compound | Moiety | Target | IC₅₀ (µM) |

| 5i | Benzoic acid | PLpro | Not specified, activity maintained in 5k |

| 5o | 2-Furoic acid | PLpro | 14.4 |

| 5p | 2-Thiophene carboxylic acid | PLpro | 10.4 |

This table compares the inhibitory activity of derivatives where an aryl carboxylic acid moiety was varied.

Computational Approaches to Ligand-Target Interactions (e.g., Molecular Docking)

Computational methods, particularly molecular docking, are invaluable tools for understanding how furoic acid derivatives interact with their biological targets at a molecular level. These studies predict the binding conformation and affinity of a ligand within the active site of a protein, providing insights that can guide the design of more potent inhibitors.

Molecular docking studies have been conducted on various furoic acid derivatives to elucidate their binding modes. For furo[3,2-e]triazolo[1,5-c]pyrimidine derivatives, docking was used to gain insight into their potential binding interactions with VEGFR-2. Similarly, for novel furo[2,3-d]pyrimidine derivatives, molecular docking and dynamics simulations revealed an improved binding pattern with key amino acids in the binding sites of PI3K and AKT-1.

In the case of 1,2,3-triazole derivatives bearing a 4-methoxyphenyl group, docking studies against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (PDB ID: 2J5F) showed very good interactions with the active site. Specific interactions included aromatic hydrogen bonds with residues Met793 and Lys745, and hydrophobic interactions with Pro794, Leu792, and Phe723.

Docking studies were also performed on pyrazole derivatives containing a 4-methoxyphenyl group to understand their interaction with the protein thymidylate kinase (TMPK) (PDB ID: 4QGG). These computational analyses help to rationalize the observed biological activities and provide a structural basis for further optimization of the compounds. The interactions of benzofuran derivatives with α-glucosidase and PTP1B have also been investigated using modeled complexes to understand the basis of their inhibitory activity.

Advanced Research Applications of Furoic Acid Derivatives

Role in Green Chemistry and Sustainable Chemical Production

Furoic acid and its derivatives are at the forefront of green chemistry, primarily due to their origin from renewable biomass resources like furfural (B47365). scispace.comnih.gov This bio-based foundation makes them key platform chemicals for reducing reliance on fossil fuels. rsc.org

The sustainable synthesis of valuable chemical building blocks is a major focus of green chemistry. Furoic acid derivatives have proven to be effective dienes in Diels-Alder reactions, a powerful tool for creating complex cyclic molecules in an atom-economical way. nih.govbiorizon.eursc.org Researchers have demonstrated that these reactions can be performed under mild conditions, often using water as a solvent, which significantly enhances the environmental friendliness of the process. nih.govbiorizon.eursc.org This approach is particularly noteworthy as it works even with less reactive derivatives like 2,5-furandicarboxylic acid (FDCA), expanding the scope of sustainable synthesis. biorizon.eursc.org

Furthermore, significant research is dedicated to optimizing the production of furoic acid itself. Green manufacturing technologies are being developed for the efficient oxidation of furfural to furoic acid, aiming for high yields and minimal waste. rsc.orgnih.gov Biocatalytic routes using microorganisms like Pseudomonas putida are also being explored, offering a highly selective and economically competitive alternative to traditional chemical methods. nih.govfrontiersin.org The development of derivatives like 2,5-furandicarboxylic acid (FDCA) as a green substitute for petroleum-derived terephthalate (B1205515) underscores the transformative potential of furoic acids in sustainable industrial chemistry. nih.gov

Building Blocks for Polymeric Materials and Advanced Composites

The rigid, aromatic-like structure of the furan (B31954) ring makes furoic acid derivatives exceptional building blocks for high-performance polymers and advanced composites. scispace.com A standout example is 2,5-furandicarboxylic acid (FDCA), which is considered a versatile and crucial precursor for a new generation of bio-based polyesters. nih.govresearchgate.netnih.gov

These furan-based polyesters, such as poly(ethylene furanoate) (PEF), are positioned as sustainable alternatives to petroleum-based polymers like poly(ethylene terephthalate) (PET). researchgate.net The incorporation of the furan moiety can impart unique and desirable properties to the resulting polymers, opening up a wide range of applications in packaging, textiles, and films. researchgate.netrsc.org Furoic acids are valued as stable and renewable platform molecules, providing a reliable foundation for synthesizing a diverse array of value-added polymers and chemical products. nih.gov The ongoing research into HMF (5-hydroxymethylfurfural) derivatives, beyond just FDCA, is expanding the toolbox for creating innovative bio-based materials, including polyamides and epoxy resins, further highlighting the versatility of the furan scaffold. rsc.org

Development of Novel Biologically Active Agents

The furan nucleus is a recognized pharmacophore in drug discovery, and its presence in furoic acid derivatives has spurred extensive research into their potential as novel therapeutic agents. scispace.com

Antimicrobial and Antifungal Research

Furoic acid derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities. nih.govmdpi.comasianpubs.org For instance, studies on 2-methyl-5-aryl-3-furoic acids have revealed interesting antifungal properties, with the activity being influenced by the nature of the substituent on the C5 aryl ring. nih.gov Other research has shown that 3-aryl-3-(furan-2-yl)propenoic acid derivatives are effective against the yeast Candida albicans as well as the bacteria Escherichia coli and Staphylococcus aureus. mdpi.com

Of particular relevance, derivatives of 5-aryl-2-furoic acid have shown significant promise. A study focusing on a series of compounds derived from 5-(4-methylcarboxamidophenyl)-2-furoic acid, a close analog of 5-(4-Methoxyphenyl)-2-furoic acid, reported highly potent activity against several pathogenic microbes. researchgate.net Furthermore, the parent structure, 5-phenyl-furan-2-carboxylic acid, is being investigated for its potential as an antitubercular agent, targeting iron acquisition in mycobacteria. mdpi.com

Table 1: Antimicrobial Activity of Selected Furoic Acid Derivatives

| Compound/Derivative Class | Target Organism(s) | Observed Activity | Reference(s) |

|---|---|---|---|

| 2-Methyl-5-aryl-3-furoic acids | Fungi | Interesting antifungal activity | nih.gov |

| 3-Aryl-3-(furan-2-yl)propenoic acids | C. albicans, E. coli, S. aureus | Good antimicrobial activity at 64 µg/mL | mdpi.com |

| 5-(4-Methylcarboxamidophenyl)-2-furoic acid derivatives | S. aureus, B. subtilis, P. aeruginosa, C. albicans | Highly potent activity, comparable to standard drugs | researchgate.net |

Anti-inflammatory and Anticancer Activity Investigations

Several investigations have confirmed the anti-inflammatory potential of furan derivatives, including furoic acids. nih.govasianpubs.org These effects are often attributed to their antioxidant capabilities and their ability to suppress the production of inflammatory mediators. nih.gov For example, naturally occurring furan fatty acids have been shown to be potent hydroxyl radical scavengers. nih.gov While direct studies on this compound are limited, research on structurally related 2-aryl-5-benzoxazolealkanoic acid derivatives has demonstrated notable anti-inflammatory activity in animal models. nih.gov

In the realm of oncology, furan-containing compounds are being explored for their anticancer properties. Although specific data on this compound is not widely available, related furanose derivatives have shown promise. For instance, phosphoramidate (B1195095) derivatives of 5-fluoro-2'-deoxyuridine, which contains a furanose ring, displayed significant cytotoxic activity against a panel of human cancer cell lines, including cervical (HeLa), breast (MCF-7), and liver (HepG2) cancer cells. nih.gov

Table 2: Investigated Anticancer Activity of Furan Derivatives

| Compound Class | Cell Lines | Observed Activity | Reference(s) |

|---|

Antiviral Properties

The furan scaffold is a component of numerous compounds with established antiviral activity. nih.govmdpi.com Research in this area has led to the development of various furan-containing molecules with therapeutic potential. A notable example involves furanosyl analogues, such as 9-(2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl)guanine (AFG), which has been prepared and evaluated for its activity against Herpes Simplex Virus types 1 and 2 (HSV-1 and HSV-2). nih.gov The potent in vitro activity of certain carbocyclic furanose nucleoside analogues further highlights the importance of the furan structure in the design of new antiviral agents. nih.gov

Enzyme Inhibition Studies

Furoic acid derivatives are being actively investigated as inhibitors of various enzymes, a strategy that is crucial for treating a range of diseases. For example, 5-phenyl-furan-2-carboxylic acids have been identified as inhibitors of salicylate (B1505791) synthase (MbtI), an enzyme essential for iron acquisition in Mycobacterium tuberculosis, making them a potential new class of anti-TB drugs. mdpi.com

Other studies have shown that simple furan derivatives like furoic acid can inhibit tyrosinase, an enzyme involved in melanin (B1238610) production and insect defense mechanisms, suggesting potential applications in agriculture and cosmetics. daneshyari.com In a related area of research, compounds containing a phenyl ring attached to a heterocyclic core, similar to the structure of this compound, have been designed as potent inhibitors of xanthine (B1682287) oxidase, an enzyme targeted for the treatment of hyperuricemia and gout. documentsdelivered.com

Future Research Directions and Emerging Paradigms in Furan Based Chemical Research

Innovations in Biorefinery Integration and Biomass-Derived Feedstocks

The transition towards a bio-based economy has spurred significant interest in utilizing renewable resources for the production of valuable chemicals. Furan (B31954) derivatives, obtainable from the dehydration of C5 and C6 sugars found in lignocellulosic biomass, are pivotal platform molecules in this endeavor. rsc.org Specifically, compounds like 5-hydroxymethylfurfural (B1680220) (HMF), derived from hexoses, and furfural (B47365), from pentoses, serve as versatile starting materials for a wide array of chemical transformations. rsc.orgresearchgate.net

One such derivative with growing importance is 5-(4-Methoxyphenyl)-2-furoic acid. Its synthesis is intrinsically linked to the availability of furan-based precursors from biorefineries. The furan ring itself is derived from biomass, positioning furan-2,5-dicarboxylic acid (FDCA) as a key bio-based monomer. researchgate.net The production of FDCA can be achieved through the oxidation of HMF, a process that is continually being optimized for efficiency and sustainability. nih.gov Research has demonstrated two-step catalytic processes starting from sucrose (B13894) to produce FDCA, highlighting a direct route from widely available biomass. nih.gov

Further innovations focus on the direct conversion of furfural, another biomass-derived platform chemical, into valuable dicarboxylic acids. researchgate.net This includes the transformation of furoic acid, produced from furfural, into FDCA through a series of catalytic steps. researchgate.net The ability to convert C5-based compounds like furfural into C6-based chemicals like FDCA showcases the flexibility and potential of biorefinery concepts. researchgate.net The integration of these processes within a biorefinery framework is crucial for creating economically viable and environmentally sound production pathways for furan-based chemicals, including the precursors to this compound.

The table below summarizes key biomass-derived furan compounds and their significance.

| Compound Name | Precursor | Significance |

| 5-Hydroxymethylfurfural (HMF) | C6 Sugars (e.g., Fructose, Glucose) | A key platform molecule for producing a wide range of furan derivatives, including FDCA. rsc.orgrsc.org |

| Furfural | C5 Sugars (e.g., Xylose) | A versatile platform chemical that can be converted to furoic acid and other valuable chemicals. rsc.orgresearchgate.net |

| 2,5-Furandicarboxylic acid (FDCA) | 5-Hydroxymethylfurfural (HMF) | A bio-based alternative to terephthalic acid for the production of polymers like PEF. researchgate.netnih.gov |

| 2-Furoic acid | Furfural | An important intermediate in the synthesis of various pharmaceuticals and other fine chemicals. researchgate.netnih.gov |

Catalytic Transformations for Enhanced Efficiency and Selectivity in Furan Chemistry

The efficiency and selectivity of catalytic processes are paramount in the synthesis of furan derivatives. For the production of compounds like this compound, catalytic C-C coupling reactions, such as the Suzuki coupling, are essential. mdpi.com These reactions typically utilize palladium catalysts to facilitate the arylation of furan rings with high efficiency. mdpi.com Research into novel catalyst systems aims to improve yields, reduce reaction times, and utilize more environmentally benign reagents. mdpi.com

The oxidation of biomass-derived furans is another critical area of catalytic research. The conversion of HMF to FDCA, a precursor for many furan-based materials, can be achieved using various catalytic systems, including those based on gold nanoparticles supported on metal oxides like zirconia. nih.govnih.gov Homogeneous catalysts, such as ruthenium pincer complexes, have also been effectively employed for the oxidation of furfural and HMF to their corresponding carboxylic acids, furoic acid and FDCA, respectively. nih.govexlibrisgroup.com These reactions can even use water as the oxidant, generating hydrogen gas as a valuable byproduct. nih.gov

Manganese-based pincer catalysts have also shown high efficiency in the direct oxidation of furfuryl alcohols and furfurals to the corresponding furoic acids. nih.gov These catalytic systems offer a promising alternative to more expensive noble metal catalysts. The development of robust and recyclable catalysts is a key focus for making the production of furan derivatives more sustainable and cost-effective.

The following table details different catalytic systems used in the transformation of furan compounds.

| Furan Precursor | Catalyst Type | Product | Key Advantages |

| 5-Bromofuroic acid derivatives | Palladium (e.g., Pd(PPh3)4) | 5-Arylfuran-2-carboxylates | High efficiency and selectivity in C-C bond formation (Suzuki coupling). mdpi.com |

| 5-Hydroxymethylfurfural (HMF) | Gold on Zirconia (Au/ZrO2) | 2,5-Furandicarboxylic acid (FDCA) | Direct oxidation of unpurified HMF solutions. nih.gov |

| Furfural, HMF | Ruthenium Pincer Complexes | Furoic Acid, FDCA | Use of alkaline water as an oxidant, production of H2. nih.govexlibrisgroup.com |

| Furfuryl alcohols, Furfurals | Manganese Pincer Complexes | Furoic Acids | Efficient oxidation using a non-noble metal catalyst. nih.gov |

Exploration of New Pharmacological Targets and Therapeutic Areas for Furoic Acid Derivatives

Furoic acid derivatives represent a versatile scaffold in medicinal chemistry. The core structure, a furan ring with a carboxylic acid group, allows for diverse substitutions, leading to a wide range of biological activities. drugbank.com Specifically, 2,5-disubstituted furan derivatives are being actively investigated for their therapeutic potential.

One significant area of research is in overcoming multidrug resistance (MDR) in cancer cells. P-glycoprotein (P-gp) is a key transporter protein that contributes to MDR by effluxing chemotherapeutic drugs from cancer cells. nih.gov Novel 2,5-disubstituted furan derivatives have been designed and synthesized to act as P-gp inhibitors. nih.gov Through structural optimization, promising lead compounds have been identified that exhibit potent P-gp inhibitory activity and can reverse MDR in resistant cancer cell lines. nih.gov Molecular docking studies have helped to elucidate the binding interactions of these furan derivatives with P-gp, providing a rationale for their activity. nih.gov

The exploration of new pharmacological targets for furoic acid derivatives is an ongoing effort. The structural diversity that can be achieved through synthetic modifications of the furoic acid backbone makes this class of compounds a rich source for drug discovery programs. The identification of novel protein targets and the elucidation of their mechanisms of action will open up new therapeutic avenues for these furan-based molecules.

Integration of Artificial Intelligence and Machine Learning in Furan Derivative Discovery

Furthermore, AI and ML are being utilized to predict the biological activities and pharmacological properties of new molecules. fnasjournals.com By analyzing large datasets of chemical structures and their associated biological data, ML models can identify potential drug candidates with desired therapeutic effects. fnasjournals.comnih.gov This computational screening can prioritize which furan derivatives to synthesize and test, thereby streamlining the drug discovery pipeline. The integration of AI with experimental data generation, including high-content imaging and multi-omic modalities, is creating a new paradigm in "digital biology" that promises to revolutionize how we discover and develop new medicines based on scaffolds like furoic acid. youtube.com

The table below highlights the applications of AI and ML in furan derivative research.

| Application Area | AI/ML Technique | Potential Impact |

| Reaction Outcome Prediction | Interpretable Machine Learning Models | Augment chemist creativity and efficiency in discovering new reactions. scitechdaily.com |

| Drug Discovery | Machine Learning, Deep Learning | Accelerate the identification of potential drug candidates and predict biological activity. fnasjournals.comnih.gov |

| Target Identification | Machine Learning on Multi-omic Data | Identify and validate new pharmacological targets for furan derivatives. youtube.com |

| Property Prediction | Predictive Machine-Learning Models | Forecast physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. drugbank.com |

常见问题

Q. Q1: What are the standard synthetic routes for 5-(4-Methoxyphenyl)-2-furoic acid, and how can reaction conditions be optimized for yield?

The synthesis typically involves condensation of 4-methoxyphenyl precursors with furan-2-carboxylic acid derivatives. For example, describes a method where 5-(4-substituted phenyl)-2-furoic acid is condensed with benzothiazoles using coupling agents (e.g., DCC or EDC) under inert conditions . To optimize yield:

Q. Q2: How can structural confirmation be achieved using spectroscopic and chromatographic techniques?

- 1H NMR : Look for furyl protons (δ 6.5–7.5 ppm, J ≈ 3.6 Hz for coupling between adjacent furan protons) and methoxy singlet (δ ~3.8 ppm) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 233.2 for C12H10O4) and fragmentation patterns .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

Biological Activity and Screening

Q. Q3: What in vitro assays are suitable for evaluating the antimicrobial potential of this compound?

- Microplate Dilution Assay : Test against Mycobacterium tuberculosis (MIC values) using Middlebrook 7H9 broth and resazurin as a viability indicator .

- Anti-inflammatory Screening : Measure COX-2 inhibition via ELISA or fluorescence-based enzymatic assays .

- Control Experiments : Include positive controls (e.g., isoniazid for TB) and solvent controls to rule out artifacts .

Q. Q4: How should researchers address discrepancies in biological activity across studies?

- Dose-Response Curves : Validate activity with multiple concentrations (e.g., 1–100 μM) .

- Structural Confirmation : Ensure compound purity (>95%) via HPLC and NMR, as impurities (e.g., unreacted precursors) may skew results .

- Replicate Assays : Perform triplicate experiments and use statistical tools (e.g., ANOVA) to assess significance .

Advanced Mechanistic and Computational Studies

Q. Q5: What isotopic labeling strategies can elucidate metabolic pathways or reaction mechanisms involving this compound?

- 13C-Labeling : Synthesize isotopomers (e.g., 13C at the methoxy group) and track metabolic incorporation via LC-MS .

- Tracer Studies : Use 14C-labeled this compound in microbial cultures to identify degradation products .

Q. Q6: How can computational modeling predict physicochemical properties relevant to drug design?

- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to estimate bond dissociation energies for stability assessments .

- ADMET Prediction : Use tools like SwissADME to compute topological polar surface area (TPSA ≈ 61.6 Ų) and logP (~2.3), indicating moderate bioavailability .

Structural Modifications and SAR

Q. Q7: What substituent modifications enhance bioactivity while maintaining low toxicity?

Q. Q8: How can crystallography resolve ambiguities in substituent positioning?

- Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation (solvent: DMSO/water) and analyze to confirm methoxy group orientation .

Analytical Challenges and Contradictions

Q. Q9: How should researchers reconcile conflicting melting points reported in literature?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。